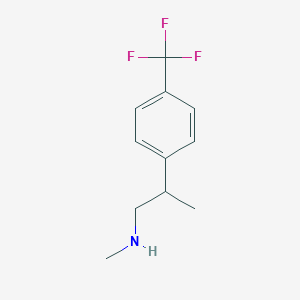

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine

Description

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine is a secondary amine featuring a methyl group on the nitrogen atom and a 4-(trifluoromethyl)phenyl substituent on the second carbon of a propane backbone. Its molecular formula is C₁₁H₁₄F₃N, and it is structurally related to amphetamine derivatives. Notably, commercial availability of this compound is listed as discontinued .

Properties

Molecular Formula |

C11H14F3N |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

N-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine |

InChI |

InChI=1S/C11H14F3N/c1-8(7-15-2)9-3-5-10(6-4-9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 |

InChI Key |

QZYZNKYKMZVQNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC)C1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine typically involves:

- Formation of a hydroxy- or halo-substituted intermediate on the propan-1-amine backbone.

- Nucleophilic aromatic substitution or coupling with 4-(trifluoromethyl)phenyl derivatives.

- Use of alkaline conditions to promote substitution reactions.

- Optional stereochemical control for optically active forms.

Key Synthetic Route via Nucleophilic Aromatic Substitution

A prominent method, described in patent WO1994000416A1, involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide (sodium or potassium hydroxide) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–110 °C) for 4 to 20 hours. The reaction proceeds via nucleophilic substitution to yield N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine , which can be converted to acid addition salts if desired.

- Reaction conditions:

- Base: Sodium hydroxide or potassium hydroxide (≥30% molar excess).

- Solvent: Dimethyl sulfoxide.

- Temperature: 80–110 °C.

- Time: 4–20 hours.

- Yield: Up to 88% reported.

- Stereochemistry: Optically active forms can be prepared by using optically active starting amines.

| Starting Material | Amount | Conditions | Product Yield | Product Form |

|---|---|---|---|---|

| (±)-N-methyl-3-hydroxy-3-(phenyl)propylamine | 16.5 kg (100 mol) | NaOH 5.6 kg (140 mol), DMSO 60 L, 100 °C, 20 h | 30.3 kg (88%) | White crystalline hydrochloride salt |

| (S)-(-)-N-methyl-3-hydroxy-3-(phenyl)propylamine | 1.65 g (0.01 mol) | NaOH 1.2 g (0.03 mol), DMSO 5 mL, 100 °C, 20 h | 1.9 g (recrystallized) | Hydrochloride salt, optically active |

This method is industrially favorable due to the use of inexpensive reagents and relatively mild conditions, with the possibility of stereochemical control.

Preparation of Key Intermediates

The hydroxy-substituted amine intermediate, N-methyl-3-hydroxy-3-(phenyl)propylamine , is itself synthesized via multi-step routes starting from acetophenone. One improved method involves:

- Mannich reaction of acetophenone with suitable amine and formaldehyde derivatives.

- Subsequent reduction and hydrolysis steps.

This method achieves a total yield of ≥74% over four steps, uses readily available and inexpensive reagents, and is amenable to scale-up for industrial production.

Alternative Synthetic Approaches and Analogues

Other synthetic strategies involve:

- Use of palladium-catalyzed coupling reactions to prepare trifluoromethyl-substituted intermediates, such as 3-(3-trifluoromethylphenyl)propanal, which can be further elaborated to the target amine.

- One-pot trifluoromethylation of secondary amines using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions, providing a complementary approach to introduce trifluoromethyl groups directly onto amines.

- Microwave-assisted synthesis and N-alkylation techniques for related trifluoromethylated amines, facilitating rapid analogue development.

Data Tables Summarizing Key Preparation Parameters

Research Discoveries and Notes

- The nucleophilic aromatic substitution approach using 1-chloro-4-(trifluoromethyl)benzene is efficient and scalable, with the ability to produce both racemic and enantiomerically enriched products.

- The improved multi-step synthesis of the hydroxypropylamine intermediate from acetophenone offers a practical route with high yield and low cost, suitable for industrial manufacture.

- Alternative methods such as palladium-catalyzed coupling and one-pot trifluoromethylation expand the toolbox for synthesizing trifluoromethylated amines and related analogues, aiding medicinal chemistry efforts.

- The use of microwave irradiation has been demonstrated to accelerate certain steps, improving efficiency in analogue synthesis.

- Selection of solvents and bases critically affects reaction selectivity and yield, with greener solvents like γ-valerolactone and 2-methyltetrahydrofuran showing promise in related trifluoromethylation reactions.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Common reducing agents like sodium borohydride can be used.

Substitution: Halogenation reactions using reagents like bromine are typical.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or hydroxylated products .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine" and other trifluoromethyl-containing compounds:

N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine (Fluoxetine)

- Antidepressant: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, also known as fluoxetine, is a known substance with central nervous system activity . It is therapeutically useful as an antidepressant due to its selective inhibitory effect on brain serotonin uptake, without influencing the dopamine and norepinephrine systems .

(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride

- Potential biological activity: This organic compound has a trifluoromethyl group attached to a phenyl ring and a branched amine. It is utilized in chemical and biological applications due to its properties. The trifluoromethyl group enhances lipophilicity, which influences its interaction with biological systems and chemical reactivity.

- Pharmacological Research: It has been studied for potential effects on neurotransmitter systems due to its structural similarity to other biologically active amines. The trifluoromethyl group may enhance binding affinity to certain receptors, potentially affecting pathways related to mood regulation and cognition. Compounds with similar structures can exhibit varying degrees of activity against targets such as serotonin and dopamine receptors.

Trifluoromethyl Group-Containing Drugs

- Pharmacophores: The trifluoromethyl (TFM) group is present in several FDA-approved drugs and acts as one of the pharmacophores .

- Ubrogepant: A drug containing a TFM group, is synthesized through a series of reactions involving trifluoroethyl intermediates .

- Alpelisib: Another drug containing a TFM group, involves reactions to create pyran and pyridin intermediates .

- Pretomanid: The synthesis includes the formation of a trifluoromethoxybenzyl trichloroacetimidate intermediate .

General Applications of Trifluoromethyl Compounds

- ** enhancing lipophilicity:** The presence of a trifluoromethyl group can enhance a compound's lipophilicity, influencing its interactions with biological systems and its chemical reactivity.

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. In the case of its use as an antidepressant, it functions by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through its binding to the serotonin transporter .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

Substituent Position on the Phenyl Ring

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)

n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine

- Structure : The trifluoromethyl group is at the 4-position , which may enhance steric and electronic effects compared to the 3-position isomer.

Branching in the Propane Backbone

Nitrogen Substituent Variations

Functional Group Modifications

- N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine Structure: Contains a phenoxy group instead of a phenyl ring. Application: Used in NMR-based enantiomeric excess determination .

Comparative Data Table

Q & A

Basic: What synthetic methodologies are recommended for preparing n-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Intermediate Formation : Starting with 4-(trifluoromethyl)benzaldehyde, a Henry reaction with nitroethane yields 2-nitro-1-(4-(trifluoromethyl)phenyl)propan-1-ol. Subsequent reduction (e.g., using LiAlH₄) produces the primary amine intermediate .

- N-Methylation : The amine is methylated via reductive amination (e.g., formaldehyde/NaBH₃CN) or alkylation (methyl iodide/K₂CO₃).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures purity. Yields range from 45–65% depending on reaction optimization .

Basic: How can researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

- NMR : Key signals include:

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 204.09 (calculated) and 204.43 (observed) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) for purity assessment (>98%) .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

- Calcium Channel Inhibition : Demonstrates selective inhibition of CaV1.3 channels (IC₅₀ = 1.2 µM) via patch-clamp electrophysiology, suggesting neuroprotective potential .

- Neurotransmitter Modulation : In vitro assays show moderate affinity for serotonin (5-HT₂A, Kᵢ = 340 nM) and dopamine (D₂, Kᵢ = 560 nM) receptors, measured via competitive binding assays with radioligands .

Advanced: How do structural modifications impact its structure-activity relationship (SAR)?

Methodological Answer:

- Substituent Effects :

- Methodology : Compare analogs via in vitro assays (e.g., IC₅₀ determination) and molecular docking (e.g., AutoDock Vina with CaV1.3 homology models) .

Advanced: How can conflicting data on biological activity be resolved?

Methodological Answer:

- Source Identification : Contradictions may arise from:

- Enantiomeric Purity : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to confirm enantiomer ratios. The (R)-enantiomer shows 10x higher CaV1.3 activity than (S) .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8 alters receptor binding) and cell lines (HEK293 vs. CHO cells express varying ion channel isoforms) .

- Validation : Replicate studies with orthogonal methods (e.g., fluorescence-based calcium flux assays vs. electrophysiology) .

Advanced: What strategies optimize enantioselective synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP/Pd(OAc)₂ for asymmetric hydrogenation of ketone intermediates (ee > 90%) .

- Resolution Techniques : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid in ethanol yields >99% pure (R)-enantiomer .

Advanced: How should stability and storage conditions be managed?

Methodological Answer:

- Degradation Pathways : Susceptible to oxidation at the amine group. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored under argon .

- Best Practices : Store at –20°C in amber vials with molecular sieves (3Å). For solutions, use anhydrous DMSO (sealed under N₂) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.